An In-depth Technical Guide to 5-Bromo-2-methoxy-4-nitropyridine: Properties, Reactivity, and Applications
An In-depth Technical Guide to 5-Bromo-2-methoxy-4-nitropyridine: Properties, Reactivity, and Applications
Abstract
5-Bromo-2-methoxy-4-nitropyridine (CAS No: 446284-18-0) is a highly functionalized pyridine derivative poised as a valuable intermediate in synthetic organic chemistry.[1] The strategic placement of its bromo, methoxy, and nitro groups on the pyridine scaffold imparts a unique reactivity profile, making it a versatile building block for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, explores its key reactive sites, and outlines protocols for its strategic deployment in significant chemical transformations. The content is tailored for researchers and professionals in drug discovery, agrochemical development, and materials science, offering field-proven insights into leveraging this compound's synthetic potential.
Introduction: The Strategic Value of a Polysubstituted Pyridine
The pyridine ring is a privileged scaffold in medicinal chemistry and materials science. Its substitution pattern dictates its biological activity and physical properties. 5-Bromo-2-methoxy-4-nitropyridine presents a convergence of three critical functional groups:
-
A Bromo Group (C5): Serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions and, more significantly, as a versatile handle for palladium-catalyzed cross-coupling reactions.
-
A Nitro Group (C4): A powerful electron-withdrawing group that strongly activates the pyridine ring for nucleophilic attack.[2][3] It also serves as a synthetic precursor to a primary amine, a crucial functional group for further derivatization.
-
A Methoxy Group (C2): An electron-donating group that modulates the electronic properties and reactivity of the ring.
This unique combination allows for sequential and site-selective modifications, enabling the construction of diverse molecular libraries from a single, advanced intermediate.
Core Chemical and Physical Properties
Accurate knowledge of a compound's physical properties is fundamental for its effective use in experimental design. The key properties of 5-Bromo-2-methoxy-4-nitropyridine are summarized below.
| Property | Value | Source |
| CAS Registry Number | 446284-18-0 | [1] |
| Molecular Formula | C₆H₅BrN₂O₃ | [1] |
| Molecular Weight | 233.02 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Storage Condition | Sealed in dry, Store at room temperature (20 to 22 °C) | [1] |
| Boiling Point | Not Available | [1] |
| Melting Point | Not Available | [1] |
Chemical Reactivity and Synthetic Protocols
The reactivity of 5-Bromo-2-methoxy-4-nitropyridine is dominated by the interplay between the electron-deficient pyridine ring, the strongly activating nitro group, and the synthetically versatile bromo substituent.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient. This effect is significantly amplified by the presence of the nitro group at the C4 position, which delocalizes negative charge in the Meisenheimer intermediate.[2] This electronic landscape makes the ring susceptible to attack by nucleophiles. Although the bromo group is not at a position classically activated by the ring nitrogen (ortho or para), the potent activation by the C4-nitro group facilitates its displacement by a range of nucleophiles.
Causality of Reactivity: The stability of the intermediate Meisenheimer complex is the driving force for SNAr reactions on electron-deficient aromatic rings. The nitro group at C4 provides powerful resonance stabilization for the negative charge generated upon nucleophilic attack, lowering the activation energy for the reaction.
Caption: General workflow for SNAr on 5-Bromo-2-methoxy-4-nitropyridine.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The carbon-bromine bond at the C5 position is an ideal site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] This reaction is one of the most powerful methods for constructing C-C bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[5][6] The reaction couples the bromopyridine with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base.
Self-Validating Protocol Insight: The success of a Suzuki coupling is critically dependent on the integrity of the catalytic cycle. Monitoring the reaction for the consumption of the starting material and the appearance of the product via TLC or LC-MS provides real-time validation of the cycle's progression. The choice of base is crucial; it must be strong enough to facilitate transmetalation without degrading the starting materials or product.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Vessel Preparation: To a flame-dried reaction vessel, add 5-Bromo-2-methoxy-4-nitropyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired coupled product.
Reduction of the Nitro Group
The nitro group is readily reduced to a primary amine (aniline derivative), a transformation of immense synthetic value. This opens up a vast array of subsequent chemical reactions, including amide bond formation, diazotization, and the synthesis of further heterocyclic rings.
Expertise in Action: The choice of reducing agent is critical and depends on the presence of other functional groups.
-
Catalytic Hydrogenation (H₂/Pd-C): Highly effective and clean, but may not be suitable if other reducible groups (e.g., alkenes, alkynes) are present.
-
Metal/Acid Systems (e.g., Fe/HCl, SnCl₂/HCl): Classic, robust methods that are tolerant of many functional groups. The workup requires careful neutralization.
-
Transfer Hydrogenation (e.g., Ammonium formate, Pd-C): A milder alternative to using gaseous hydrogen.
Experimental Protocol: General Procedure for Nitro Group Reduction (Fe/HCl)
-
Setup: In a round-bottom flask, suspend 5-Bromo-2-methoxy-4-nitropyridine (1.0 eq) in a mixture of ethanol and water.
-
Reagent Addition: Add iron powder (Fe, ~5 eq) followed by the dropwise addition of concentrated hydrochloric acid (HCl) while stirring. The reaction is often exothermic.
-
Reaction: Heat the mixture to reflux and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
-
Extraction: Concentrate the filtrate to remove ethanol. Basify the aqueous residue with a saturated solution of NaHCO₃ or NaOH until pH > 8. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude 4-amino-5-bromo-2-methoxypyridine, which can be purified further if necessary.
Applications in Research and Development
The synthetic versatility of 5-Bromo-2-methoxy-4-nitropyridine makes it a valuable intermediate across several research domains. Based on the applications of structurally similar compounds, its primary uses are in:
-
Pharmaceutical Development: As a core building block for synthesizing complex molecules, particularly kinase inhibitors and agents targeting various signaling pathways.[7][8]
-
Agrochemical Chemistry: Used in the synthesis of novel pesticides and herbicides, where the pyridine scaffold is a common feature.[7][8]
-
Materials Science: Employed in the creation of advanced materials, dyes, and pigments where tailored electronic and photophysical properties are required.[7]
Safety and Handling
While a specific, comprehensive toxicological profile for 5-Bromo-2-methoxy-4-nitropyridine is not widely published, substituted nitropyridines should be handled with care as a matter of standard laboratory practice.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Handling Precautions: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Crucial Note: Always consult the Material Safety Data Sheet (MSDS) provided by the supplier for the most current and comprehensive safety information before handling this compound.[1]
Conclusion
5-Bromo-2-methoxy-4-nitropyridine is a potent synthetic intermediate whose value lies in the orthogonal reactivity of its functional groups. The ability to perform selective SNAr, cross-coupling, and reduction reactions provides chemists with a reliable and flexible platform for constructing complex molecular architectures. Understanding the electronic principles that govern its reactivity is key to unlocking its full potential in the synthesis of novel compounds for pharmaceutical, agrochemical, and materials science applications.
References
-
Hoffman Fine Chemicals. (n.d.). 5-Bromo-2-methoxy-4-nitropyridine | CAS 446284-18-0. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Versatility of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine in Chemical Research. Retrieved from [Link]
-
Chemsrc. (2025, August 27). CAS#:884495-14-1 | 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. Retrieved from [Link]
-
Nissen, P., & Detert, H. (2019). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 5), 723–726. Retrieved from [Link]
-
Siddiqa, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Retrieved from [Link]
-
Wang, W., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3820–3829. Retrieved from [Link]
- Google Patents. (2016). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. Retrieved from [Link]
-
Mąkosza, M., & Grudzień, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 237–241. Retrieved from [Link]
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
